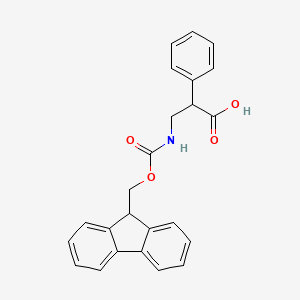

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTZPWOHBIHMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373279 | |

| Record name | Fmoc-beta2-DL-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683217-60-9 | |

| Record name | Fmoc-beta2-DL-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 3-(Fmoc-amino)-2-phenylpropionic acid, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid or (+/-)-3-(Fmoc-amino)-2-phenylpropionic acid, are amino acids and peptides. The Fmoc group is used as a protective group for amines in organic synthesis. It is particularly used in the process of peptide synthesis.

Mode of Action

The Fmoc group acts as a protective group for the amino group of amino acids during peptide synthesis. The protection of the amino group is necessary for the formation of the peptide bond, which requires the activation of the carboxyl group of an amino acid. The Fmoc group is base-labile, meaning it can be removed by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides. It is integrated into the synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity. The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to self-assembly features.

Pharmacokinetics

The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is noted. This stability could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the action of 3-(Fmoc-amino)-2-phenylpropionic acid is the formation of peptides through the chemical synthesis process. The Fmoc group allows for the efficient synthesis of peptides, contributing to the development of various structures that serve as bio-organic scaffolds for diverse applications.

Action Environment

The action of 3-(Fmoc-amino)-2-phenylpropionic acid can be influenced by environmental factors such as the solvent used. For instance, the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions. The reaction proved to be chemoselective in the presence of ambident nucleophiles.

Biochemical Analysis

Biochemical Properties

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amino acids in peptide synthesis. The Fmoc group is used to temporarily protect the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. This compound interacts with enzymes such as peptidases and proteases, which can cleave the Fmoc group under specific conditions, allowing for the sequential addition of amino acids to form peptides. Additionally, it interacts with various biomolecules involved in the synthesis and modification of peptides, ensuring the accuracy and efficiency of the process.

Cellular Effects

The effects of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid on cells are primarily related to its role in peptide synthesis. It influences cell function by facilitating the production of peptides and proteins, which are essential for various cellular processes. This compound can impact cell signaling pathways by enabling the synthesis of signaling peptides and proteins that regulate cellular communication. Furthermore, it can affect gene expression by allowing the production of transcription factors and other regulatory proteins that control gene activity. The compound also plays a role in cellular metabolism by contributing to the synthesis of enzymes and other proteins involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid exerts its effects through the protection and deprotection of amino groups in amino acids. The Fmoc group binds to the amino group, preventing unwanted reactions during peptide synthesis. When the Fmoc group is removed by specific enzymes or chemical reagents, the amino group is exposed, allowing for the formation of peptide bonds. This mechanism ensures the sequential addition of amino acids in the correct order, leading to the synthesis of peptides and proteins with high fidelity. The compound also interacts with various biomolecules involved in peptide synthesis, including enzymes, cofactors, and other proteins, to facilitate the process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid can change over time due to its stability and degradation properties. The compound is generally stable at room temperature and can be stored for extended periods without significant degradation. Under certain conditions, such as exposure to light or extreme pH, the Fmoc group may degrade, affecting the compound’s efficacy in peptide synthesis. Long-term studies have shown that the compound maintains its protective properties over time, ensuring consistent results in peptide synthesis experiments.

Dosage Effects in Animal Models

The effects of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid in animal models vary with different dosages. At low doses, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s protective effects are outweighed by its toxic effects, highlighting the importance of optimizing dosage in experimental settings.

Metabolic Pathways

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid is involved in various metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which cleave the Fmoc group to expose the amino group for peptide bond formation. The compound also affects metabolic flux by influencing the availability of amino acids for peptide synthesis, thereby impacting the overall rate of protein production. Additionally, it interacts with cofactors and other biomolecules involved in metabolic pathways, ensuring the efficient synthesis of peptides and proteins.

Transport and Distribution

Within cells and tissues, 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound may bind to transport proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can affect its efficacy in peptide synthesis, as well as its potential toxicity at higher concentrations.

Subcellular Localization

The subcellular localization of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where peptide synthesis occurs, or to other organelles involved in protein processing and modification. The subcellular localization of the compound can impact its activity and function, ensuring that it exerts its protective effects in the appropriate cellular context.

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid, often referred to as Fmoc-phenylalanine, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, including its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 387.43 g/mol

- CAS Number : 220498-02-2

- Solubility : Moderately soluble in organic solvents, with varying solubility in aqueous solutions.

Mechanisms of Biological Activity

1. Protein Synthesis and Modification

Fmoc-phenylalanine serves as an important building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used for the protection of amino groups during solid-phase peptide synthesis (SPPS). This protective strategy allows for the selective modification of peptides without interfering with the amino acid's reactivity.

2. Antioxidant Activity

Research indicates that compounds similar to Fmoc-phenylalanine exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism is primarily attributed to the ability of the phenyl group to scavenge free radicals.

3. Neuroprotective Effects

Studies have suggested that Fmoc-phenylalanine and its derivatives may have neuroprotective effects. For instance, they may help in reducing neuronal damage caused by excitotoxicity, a condition where excessive stimulation by neurotransmitters leads to neuronal injury.

Data Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Protein Synthesis | Acts as an amino acid building block | |

| Antioxidant Activity | Scavenges free radicals | |

| Neuroprotective Effects | Reduces excitotoxic damage |

Case Studies

Case Study 1: Antioxidant Properties

A study conducted on derivatives of Fmoc-phenylalanine demonstrated significant antioxidant activity in vitro. The results indicated a reduction in reactive oxygen species (ROS) levels by up to 40% when treated with concentrations of the compound ranging from 50 µM to 200 µM over a 24-hour period.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by glutamate toxicity, Fmoc-phenylalanine exhibited protective effects on neuronal cells. The compound reduced cell death by approximately 30% compared to untreated controls, highlighting its potential therapeutic role in neurodegenerative diseases.

Scientific Research Applications

Peptide Synthesis

Fmoc-Phenylalanine as a Building Block

Fmoc-phenylalanine is widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino group during the synthesis process, allowing for selective reactions. This method enables the formation of peptides with high purity and yield.

Advantages of Using Fmoc-Phenylalanine:

- Stability: The Fmoc group is stable under basic conditions, making it suitable for various synthetic pathways.

- Easier Deprotection: The Fmoc group can be removed easily using weak bases like piperidine, facilitating subsequent reactions without damaging the peptide backbone.

Table 1: Comparison of Fmoc and Boc Strategies in Peptide Synthesis

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Deprotection Method | Weak base (piperidine) | Strong acid (TFA) |

| Compatibility | Broad range of conditions | Limited due to acid sensitivity |

| Yield | Generally higher | Variable |

Drug Design and Development

Biological Activity

The structural features of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid suggest potential biological activities. Research indicates that compounds with similar structures exhibit:

- Antioxidant Properties: They can scavenge free radicals, providing protective effects against oxidative stress.

- Antimicrobial Activity: Some derivatives demonstrate effectiveness against various pathogens, indicating potential pharmaceutical applications.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of Fmoc derivatives against Staphylococcus aureus. Results showed a significant reduction in bacterial growth when treated with synthesized peptides containing Fmoc-phenylalanine, demonstrating its potential as an antimicrobial agent .

Biochemical Probes

Targeting Enzymatic Pathways

Fmoc-phenylalanine derivatives can be designed to interact with specific enzymes, potentially inhibiting their activity. This characteristic is valuable in studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Table 2: Examples of Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition Type |

|---|---|---|

| Fmoc-Lysine | Dipeptidase | Competitive Inhibitor |

| Fmoc-Valine | Aminopeptidase | Non-competitive |

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Key Findings :

Backbone-Modified Derivatives

Key Findings :

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(Fmoc-amino)-2-phenylpropanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in a dry, ventilated area at room temperature, protected from light and moisture. Use airtight, corrosion-resistant containers .

- Emergency Response : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Immediate medical consultation is required for ingestion .

- Hazard Codes : Classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Q. How is the purity of this compound validated in peptide synthesis workflows?

- Methodological Answer :

- Analytical Techniques : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) or LC-MS to confirm purity (>95%) and molecular weight .

- TLC Monitoring : Employ silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization to track reaction progress .

Q. What solvents are compatible with 3-(Fmoc-amino)-2-phenylpropanoic acid for dissolution?

- Methodological Answer :

- Preferred Solvents : Dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) due to high solubility of Fmoc-protected amino acids .

- Avoid : Prolonged exposure to water or alcohols, which may hydrolyze the Fmoc group under basic conditions .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

- Activation Reagents : Use HOBt/DIC or Oxyma Pure/COMU for efficient amide bond formation .

- Coupling Time/Temperature : 2–4 hours at 25°C with agitation; monitor by Kaiser test for free amine detection .

- Steric Hindrance Mitigation : For bulky residues (e.g., phenyl groups), extend coupling times or use microwave-assisted synthesis .

Q. What strategies prevent premature Fmoc deprotection during storage or synthesis?

- Methodological Answer :

- Acidic Conditions : Avoid pH < 4, which accelerates Fmoc cleavage. Use neutral buffers during purification .

- Moisture Control : Store under inert gas (argon/nitrogen) and use molecular sieves in solvent bottles .

- Stability Data : The Fmoc group remains stable for >6 months when stored at −20°C in anhydrous DMF .

Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity?

- Methodological Answer :

- Fluorine Substitution : Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) exhibit enhanced metabolic stability and altered hydrophobicity, impacting peptide-receptor interactions .

- Synthetic Challenges : Fluorine may require adjusted deprotection conditions (e.g., 20% piperidine in DMF for 15 minutes) to avoid side reactions .

Data Contradiction Analysis

Q. Discrepancies in reported storage conditions: How to reconcile ambient vs. low-temperature recommendations?

- Analysis :

- : Recommend dry, room-temperature storage for short-term use (<3 months).

- : Suggest −20°C for long-term stability (>6 months).

- Resolution : For frequent use, store at room temperature with desiccants; for infrequent use, aliquot and freeze at −20°C to prevent hydrolysis .

Synthetic Methodology Table

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Fmoc Deprotection | 20% piperidine/DMF, 15 min | 95% | |

| Coupling Reaction | HOBt/DIC, DMF, 4 h, 25°C | 85–90% | |

| Purification | Prep-HPLC (ACN/H2O + 0.1% TFA) | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.